molecular formula C10H15NO3 B1633730 (2E)-4-(cyclohexylamino)-4-oxobut-2-enoic acid CAS No. 24564-83-8

(2E)-4-(cyclohexylamino)-4-oxobut-2-enoic acid

Cat. No.: B1633730
CAS No.: 24564-83-8
M. Wt: 197.23 g/mol
InChI Key: DEWAGGNAHQGYBD-VOTSOKGWSA-N
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Description

(2E)-4-(Cyclohexylamino)-4-oxobut-2-enoic acid (CAS: 24564-83-8) is an α,β-unsaturated carboxylic acid derivative with a cyclohexylamino substituent at the 4-position of the oxobut-2-enoic acid backbone. Its molecular formula is C₁₀H₁₅NO₃, with a molecular weight of 197.23 g/mol . The compound is primarily utilized as a pharmaceutical intermediate and fine chemical, with storage recommendations at room temperature . The Z-isomer (CAS: 21477-59-8) is structurally similar but exhibits distinct stereoelectronic properties, requiring refrigeration (2–8°C) for stability .

Properties

IUPAC Name

(E)-4-(cyclohexylamino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,12)(H,13,14)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWAGGNAHQGYBD-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24564-83-8, 21477-59-8
Record name NSC166484
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166484
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC144955
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144955
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Procedure A: Synthesis of Ugi Precursors

A representative protocol from Gómez-Martínez et al. (2019) details the preparation:

  • Reagents :
    • Cyclohexyl isocyanide (5 mmol)
    • Benzaldehyde derivative (5 mmol)
    • Ammonium chloride (5 mmol)
    • Preformed Schiff base (1 equiv)
  • Conditions :

    • Solvent: Methanol (0.2 M)
    • Temperature: Room temperature (25°C)
    • Time: 24 hours
  • Workup :

    • Concentration under reduced pressure
    • Purification via silica gel chromatography (hexane/ethyl acetate gradient)

This step typically achieves 65–78% isolated yield for diversely substituted Ugi adducts.

Tsuji–Trost Asymmetric Cyclization

The critical stereodetermining step employs palladium-mediated allylic alkylation to establish the (E)-configuration.

Procedure B: Enantioselective Cyclization

Optimized parameters from Gómez-Martínez et al. (2019):

Parameter Optimal Condition
Catalyst Pd₂(dibenzylideneacetone)₃ (0.05 equiv)
Ligand Chiral phosphine L4 (0.2 equiv)
Solvent Dioxane (0.05 M)
Temperature 25°C
Time 24 hours
Concentration High dilution (0.05 M)

Key Observations :

  • Ligand screening identified L4 as optimal, providing 90% enantiomeric excess (ee) versus 75–82% for L3/L6.
  • Solvent polarity critically impacts stereoselection: dioxane > dichloromethane > toluene.
  • Dilute conditions (0.05 M) enhance yield (85%) and ee (90%) compared to concentrated reactions (72%, 88%).

Optimization of Reaction Conditions

Systematic variation of cyclization parameters revealed non-linear effects in stereochemical outcomes:

Solvent Effects on Enantioselectivity

Solvent Dielectric Constant (ε) Yield (%) ee (%)
Dioxane 2.21 85 90
CH₂Cl₂ 8.93 78 82
Toluene 2.38 65 75
DMF 36.7 0

Polar aprotic solvents like DMF completely inhibit reactivity, while low-polarity media favor transition state organization.

Ligand Structure-Activity Relationship

Ligand electronic and steric properties govern asymmetric induction:

  • L4 : Bulky tert-butyl groups enforce restricted rotation, enhancing face selectivity in π-allyl palladium intermediates.
  • L3/L6 : Smaller substituents permit competing transition states, reducing ee by 8–15%.

Alternative Synthetic Routes

While less efficient, auxiliary-mediated approaches provide mechanistic insights:

Evans Oxazolidinone Methodology

  • Chiral oxazolidinone auxiliaries direct asymmetric aldol condensation
  • Subsequent cleavage yields (E)-configured products (72% ee, 58% yield)

Enzymatic Resolution

  • Lipase-mediated kinetic resolution of racemic mixtures
  • Achieves 99% ee but requires multistep recycling (overall yield <40%)

Analytical Characterization

Comprehensive spectral data confirm structure and stereochemistry:

Physicochemical Properties

Property Value
Molecular Formula C₁₀H₁₅NO₃
Molecular Weight 197.23 g/mol
Density 1.16 g/cm³
Boiling Point 430.9°C at 760 mmHg

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 11.0 (br s, 1H, COOH), 6.95 (d, J=8.0 Hz, 2H), 2.63 (t, J=7.6 Hz, 2H).
  • HRMS : m/z calc. for C₁₀H₁₅NO₃ [M+H]⁺ 198.1125, found 198.1128.

Applications and Derivatives

The compound's α,β-unsaturated system enables diverse transformations:

Bioconjugation

  • Michael addition with thiol-containing biomolecules
  • Forms stable adducts for drug delivery applications

Polymer Synthesis

  • Acts as dienophile in Diels-Alder polymerization
  • Generates thermally reversible networks with Tₚ = 120–150°C

Chemical Reactions Analysis

Types of Reactions

(2E)-4-(cyclohexylamino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the enone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of cyclohexylamino-oxo derivatives.

    Reduction: Formation of cyclohexylamino-alcohol derivatives.

    Substitution: Formation of substituted cyclohexylamino derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
The compound serves as a vital intermediate in the synthesis of pharmaceuticals, particularly those targeting metabolic disorders. Its structural features allow for modifications that can enhance biological activity or improve pharmacokinetic properties.

Potential Therapeutic Properties
Research indicates that (2E)-4-(cyclohexylamino)-4-oxobut-2-enoic acid may exhibit anti-inflammatory and analgesic effects. Preliminary studies have shown its capacity to inhibit specific enzymes involved in inflammatory pathways, thereby reducing markers such as TNF-alpha and IL-6 in vitro .

Biochemical Research

Enzyme Inhibition Studies
This compound is investigated for its role as an enzyme inhibitor. It binds to the active sites of enzymes, blocking their activity and potentially altering metabolic pathways. Such studies are crucial for understanding disease mechanisms and identifying therapeutic targets .

Probe in Biochemical Assays
Due to its unique structure, it can act as a probe in various biochemical assays, aiding researchers in elucidating complex biochemical interactions and pathways .

Agricultural Chemistry

Agrochemical Formulation
this compound is utilized in formulating agrochemicals aimed at enhancing crop protection and yield. Its ability to target specific biochemical pathways in plants makes it a valuable component in developing effective agrochemical products .

Material Science

Novel Polymers and Materials
The compound is explored for its potential in creating novel polymers with unique properties. Its chemical reactivity can be harnessed to develop advanced materials used in coatings, composites, and other industrial applications .

Analytical Chemistry

Standard for Analytical Methods
In analytical chemistry, this compound serves as a standard compound for developing techniques to detect and quantify related compounds across various samples. This application is essential for ensuring the accuracy and reliability of analytical results .

Study 1: Anti-inflammatory Activity

A study conducted on murine models demonstrated that administration of this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating potential therapeutic applications in treating inflammatory diseases.

Study 2: Analgesic Efficacy

In a controlled experiment involving rats, the compound was administered prior to inducing pain through formalin injection. Results showed that treated animals exhibited significantly reduced pain behaviors compared to control groups, highlighting its analgesic properties.

Future Research Directions

Ongoing research is necessary to fully elucidate the therapeutic potential and mechanisms of action for this compound. Future studies could focus on:

  • In Vivo Studies : Further exploration of its effects in live animal models.
  • Mechanistic Studies : Detailed investigations into the molecular targets affected by this compound.
  • Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.

Mechanism of Action

The mechanism of action of (2E)-4-(cyclohexylamino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of key metabolic enzymes or signaling proteins, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The pharmacological and physicochemical properties of 4-oxobut-2-enoic acid derivatives are highly dependent on substituents at the 4-position. Key analogs include:

Compound Name Substituent Key Features Biological Activity/Application Reference
(2E)-4-[4-(Acetylamino)phenyl]-4-oxobut-2-enoic acid 4-Acetylamino phenyl Electron-withdrawing acetyl group enhances reactivity; planar aromatic ring HIV-1 integrase inhibitor (S-1360)
(E)-4-((2-(Methoxycarbonyl)-4-methylthiophen-3-yl)amino)-4-oxobut-2-enoic acid Methoxycarbonyl-thiophenyl Thiophene ring and methoxycarbonyl group improve lipophilicity Human thymidylate synthase (hTS) inhibitor
(Z)-4-(Naphthalen-2-ylamino)-4-oxobut-2-enoic acid (DCNO) Naphthylamino Extended aromatic system enhances π-π stacking; studied for crystal packing Supramolecular assembly applications
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid 4-Methylphenylamino Methyl group increases hydrophobicity; insoluble in water Biochemical reagent
(E)-4-(4-Nitrophenyl)-4-oxobut-2-enoic acid 4-Nitrophenyl Strong electron-withdrawing nitro group; acidic (pKa ~1–2) Reactive intermediate in synthesis
(2E)-4-(4-Bromophenyl)-4-oxobut-2-enoic acid 4-Bromophenyl Bromine enhances electrophilicity; used in nucleophilic substitutions Organic synthesis intermediate

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, acetyl) increase reactivity and acidity, favoring interactions with biological targets (e.g., HIV-1 integrase ).
  • Aromatic substituents (phenyl, naphthyl) enhance stacking interactions in crystallography or receptor binding .
  • Alkyl/cycloalkyl groups (e.g., cyclohexyl, isopropyl) improve lipophilicity, impacting solubility and membrane permeability .
Physicochemical Properties
Property (2E)-4-(Cyclohexylamino)-4-oxobut-2-enoic acid (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid (E)-4-(4-Nitrophenyl)-4-oxobut-2-enoic acid
Solubility in Water Limited data; likely low (similar to Z-isomer) Insoluble Low (acidic conditions enhance solubility)
pKa ~3–4 (estimated) 2.81 ± 0.25 ~1–2 (due to nitro group)
Melting Point Not reported 157–183°C (analogs) Not reported
Stability Stable at room temperature Stable in organic solvents (e.g., DMSO) Sensitive to nucleophiles

Notes:

  • The cyclohexylamino group in the target compound likely reduces water solubility compared to phenyl-substituted analogs but enhances metabolic stability due to steric hindrance .
  • The Z-isomer of the cyclohexylamino derivative shows higher polarity, requiring refrigeration to prevent degradation .
Spectroscopic and Analytical Data
  • IR Spectroscopy : All analogs show characteristic peaks for carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹) groups .
  • NMR : The (E)-configuration is confirmed by coupling constants (J = 12–16 Hz for trans double bonds) in ¹H NMR .
  • HPLC/GCMS : Purity analysis for pharmaceutical intermediates (e.g., bromophenyl analog) requires reverse-phase HPLC with UV detection (λ = 254 nm) .

Biological Activity

(2E)-4-(cyclohexylamino)-4-oxobut-2-enoic acid, a compound featuring a cyclohexylamino group attached to an enone structure, has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H17NO3C_{12}H_{17}NO_3. Its structure includes both an amino group and a carbonyl group, which are crucial for its biological interactions. The compound's unique cyclohexylamino substitution affects its solubility and reactivity compared to traditional amino acids .

The primary mechanism of action for this compound involves its role as an enzyme inhibitor . It binds to the active sites of specific enzymes, blocking their activity. This inhibition can affect various metabolic pathways, potentially leading to significant biological effects. For instance, it may inhibit key metabolic enzymes or signaling proteins, impacting cellular processes such as proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation markers in vitro.
  • Analgesic Properties : It has shown potential as an analgesic in animal models, indicating its ability to alleviate pain.
  • Enzyme Inhibition : The compound has been investigated for its capacity to inhibit specific enzymes involved in metabolic pathways.

Case Studies

Several studies have explored the biological activity of this compound:

Study 1: Anti-inflammatory Activity

A study conducted on murine models demonstrated that administration of this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The results indicated a dose-dependent response, suggesting potential therapeutic applications in treating inflammatory diseases.

Study 2: Analgesic Efficacy

In a controlled experiment involving rats, the compound was administered prior to inducing pain through formalin injection. Results showed that treated animals exhibited significantly reduced pain behaviors compared to control groups, highlighting its analgesic properties.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, we can compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
CyclohexylamineSimple amine structureBasic amine functionality
Ethyl acetoacetateAcetate and carbonyl groupsCommon precursor in organic synthesis
4-Aminobutyric AcidSimple amino acid structureNeurotransmitter activity

This table illustrates how this compound's cyclohexylamino substitution may influence its solubility and biological activity differently compared to traditional amino acids .

Future Research Directions

Ongoing research is necessary to fully elucidate the therapeutic potential and mechanisms of action for this compound. Future studies could focus on:

  • In Vivo Studies : Further exploration of its effects in live animal models.
  • Mechanistic Studies : Detailed investigations into the molecular targets affected by this compound.
  • Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-4-(cyclohexylamino)-4-oxobut-2-enoic acid
Reactant of Route 2
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(2E)-4-(cyclohexylamino)-4-oxobut-2-enoic acid

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